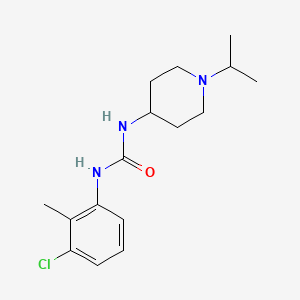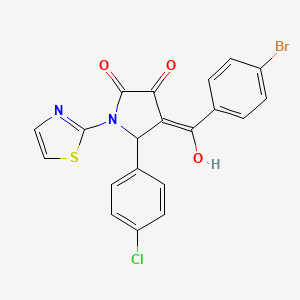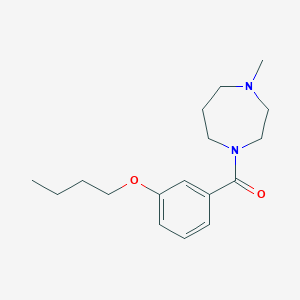
N-(3-chloro-2-methylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea, also known as CPPU, is a plant growth regulator that has gained attention in recent years due to its potential applications in agriculture. CPPU is a synthetic compound that belongs to the family of urea derivatives and has been shown to enhance fruit growth, increase yield, and improve fruit quality.
科学研究应用
N-(3-chloro-2-methylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea has been extensively studied for its applications in agriculture. It has been shown to enhance fruit growth and increase yield in various crops, including grapes, kiwifruit, apples, and strawberries. This compound has also been used to improve fruit quality by increasing sugar content, reducing acidity, and improving color.
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea involves the activation of cell division and elongation in the fruit. This compound stimulates the synthesis of cytokinins, which are plant hormones that regulate cell division and growth. This results in increased fruit size and yield. This compound also enhances the activity of gibberellins, which are plant hormones that regulate fruit quality by controlling sugar content, acidity, and color.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on plants. It increases the activity of enzymes involved in sugar metabolism, which results in increased sugar content in the fruit. This compound also reduces the activity of enzymes involved in acid metabolism, which results in reduced acidity in the fruit. In addition, this compound enhances the activity of enzymes involved in anthocyanin synthesis, which results in improved color in the fruit.
实验室实验的优点和局限性
N-(3-chloro-2-methylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is toxic to some plant species and can cause phytotoxicity if applied in high concentrations. This compound also has a short half-life in the plant, which limits its effectiveness.
未来方向
There are several future directions for research on N-(3-chloro-2-methylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea. One area of interest is the optimization of this compound applications in different crops. The optimal concentration and timing of this compound application may vary depending on the crop and environmental conditions. Another area of interest is the development of new this compound derivatives with improved efficacy and reduced toxicity. Finally, the mechanisms underlying the effects of this compound on fruit growth and quality need to be further elucidated to optimize its use in agriculture.
合成方法
N-(3-chloro-2-methylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea is synthesized through a multistep process that involves the reaction of 3-chloro-2-methylphenyl isocyanate with 1-isopropyl-4-piperidinol in the presence of a base. The resulting product is then treated with urea to obtain this compound. The synthesis method is relatively simple and can be carried out on a large scale.
属性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(1-propan-2-ylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-11(2)20-9-7-13(8-10-20)18-16(21)19-15-6-4-5-14(17)12(15)3/h4-6,11,13H,7-10H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOHJCSYKMLOCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide](/img/structure/B5266220.png)
![N-{[2-(diethylamino)pyridin-3-yl]methyl}-5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5266226.png)
![N-ethyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5266231.png)
![N~1~,N~1~-diethyl-N~4~-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5266232.png)
![N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]valine](/img/structure/B5266236.png)
![N-(2-chlorophenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5266239.png)
![3-{[4-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1,6-dimethylpyridin-2(1H)-one](/img/structure/B5266248.png)
![3-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-3-oxopropan-1-ol](/img/structure/B5266260.png)
![3-chloro-5-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5266273.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5266280.png)


![(1R*,2R*,6S*,7S*)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5266306.png)
![3-chloro-N-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5266312.png)
